molecular formula C16H17N B2566925 Phenylaminotetralin CAS No. 32744-18-6

Phenylaminotetralin

Cat. No.: B2566925
CAS No.: 32744-18-6
M. Wt: 223.319
InChI Key: GGMJJPPYEFOAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Phenylaminotetralin primarily targets histamine receptors, specifically the histamine H1 receptor . Histamine receptors play a crucial role in the body’s immune response to foreign pathogens, and they are also involved in the regulation of physiological functions in the gut and the central nervous system .

Mode of Action

This compound interacts with its target, the histamine H1 receptor, by binding to it . This binding is stereoselective, with the (-)-trans-isomer of this compound having a higher affinity for the receptor than other isomers . The binding of this compound to the H1 receptor is unaffected by excess GTP .

Biochemical Pathways

These include pathways related to immune response, gastric acid secretion, and neurotransmission . Therefore, it can be inferred that this compound, through its action on the H1 receptor, may influence these pathways and their downstream effects.

Pharmacokinetics

As a general rule, a drug-like molecule such as this compound should possess certain physicochemical properties that enable it to be absorbed and distributed in the body, metabolized, and eventually excreted . These properties can impact the bioavailability of the compound, which is a critical factor in its pharmacological efficacy .

Result of Action

This compound has been shown to have various effects at the molecular and cellular level. For instance, it has been found to be a full antagonist of histamine H1-mediated stimulation of phospholipase C and inositol phosphates formation in cells . It also acts as a full inverse agonist of constitutively active H1 receptors . These actions suggest that this compound can modulate cellular functions mediated by the H1 receptor.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylaminotetralin can be synthesized through several methods. One common approach involves the reduction of a corresponding nitro compound followed by reductive amination. The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and pressure conditions are critical factors in ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenylaminotetralin undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Phenylaminotetralin has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Phenylaminotetralin can be compared with other aminotetralin derivatives such as:

  • 1-Phenyl-2-aminotetralin
  • 1-Phenyl-3-aminotetralin
  • 1-Phenyl-4-aminotetralin

Uniqueness: this compound is unique due to its high binding affinity for histamine H1 receptors and its ability to selectively label a subpopulation of these receptors. This specificity makes it a valuable tool in pharmacological research and drug development .

Properties

IUPAC Name

N-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11,16-17H,6,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMJJPPYEFOAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.